

Spectroscopic Analysis of 5-Fluoro-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **5-Fluoro-1H-indazole**

Cat. No.: **B1318929**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of **5-Fluoro-1H-indazole** (CAS No. 348-26-5), a key heterocyclic compound of interest in medicinal chemistry and drug development. While comprehensive, experimentally-derived datasets for this specific molecule are not uniformly available in public databases, this document outlines the standard methodologies and expected data presentation formats for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Compound Identification

Property	Value
Chemical Name	5-Fluoro-1H-indazole
CAS Number	348-26-5
Molecular Formula	C ₇ H ₅ FN ₂
Molecular Weight	136.13 g/mol
Monoisotopic Mass	136.04367633 Da[1]
Appearance	Dark yellow to orange solid powder
Melting Point	119-125 °C

Spectroscopic Data Summary

The following tables are structured to present the key quantitative data from NMR, IR, and Mass Spectrometry. Note: Specific experimental data for **5-Fluoro-1H-indazole** is not publicly available at the time of this writing. These tables serve as a template for data presentation.

¹H NMR (Proton NMR) Data

- Solvent: DMSO-d₆
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available	n/a	n/a	n/a	n/a
Data not available	n/a	n/a	n/a	n/a
Data not available	n/a	n/a	n/a	n/a
Data not available	n/a	n/a	n/a	n/a
Data not available	n/a	n/a	n/a	n/a

¹³C NMR (Carbon NMR) Data

- Solvent: DMSO-d₆
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
Data not available	n/a

FT-IR (Infrared) Spectroscopy Data

- Sample Preparation: KBr Pellet

Wavenumber (cm^{-1})	Intensity	Assignment (Vibrational Mode)
Data not available	n/a	n/a
Data not available	n/a	n/a
Data not available	n/a	n/a
Data not available	n/a	n/a

Mass Spectrometry Data

- Ionization Method: Electron Ionization (EI)
- Energy: 70 eV

m/z (Mass/Charge)	Relative Intensity (%)	Assignment
Data not available	n/a	n/a
Data not available	n/a	n/a
Data not available	n/a	n/a

Experimental Protocols

The following are detailed, typical methodologies for obtaining the spectroscopic data for a solid aromatic compound such as **5-Fluoro-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (for ^1H) or 100 MHz (for ^{13}C) NMR spectrometer.

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **5-Fluoro-1H-indazole** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - The sample is placed in the spectrometer's probe.
 - The magnetic field is shimmed to ensure homogeneity.
 - For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include spectral width, acquisition time, and number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and a greater

number of scans are required due to the low natural abundance of ^{13}C .

- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts, coupling constants, and integrations are then determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Finely grind 1-2 mg of **5-Fluoro-1H-indazole** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a homogenous, fine powder.
 - Place the mixture into a pellet die.
 - Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO_2 , H_2O) contributions.
- Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument.
- Data Acquisition: The sample is scanned with IR radiation, and the resulting interferogram is recorded. This is then Fourier-transformed by the instrument's software to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

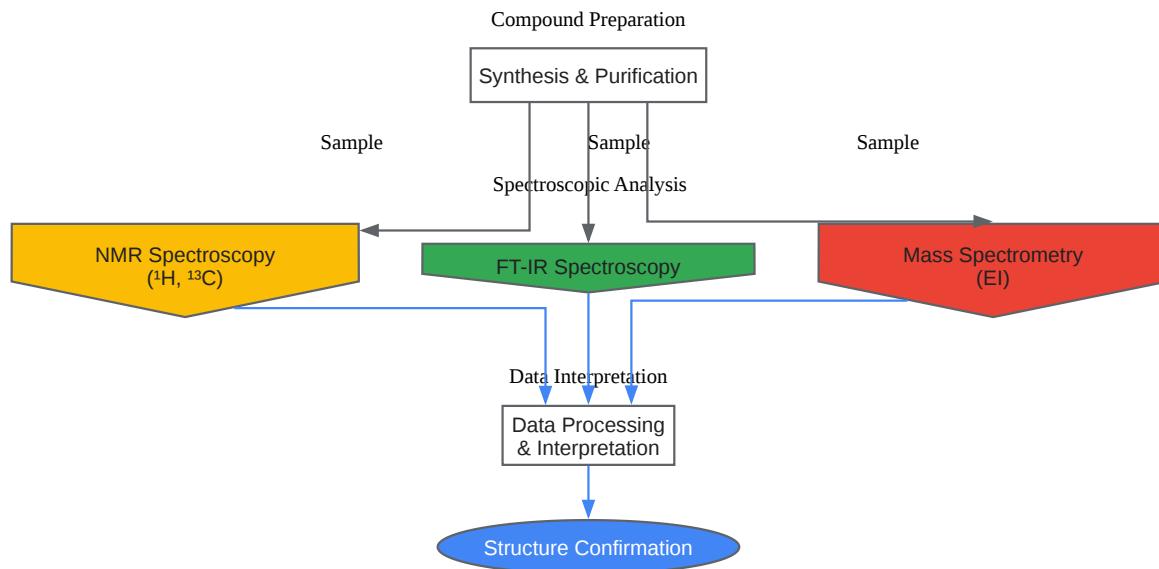
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Procedure (Electron Ionization - EI):

- Sample Introduction: A small amount of the solid sample is introduced into the instrument, typically via a direct insertion probe. The sample is then heated under high vacuum to induce volatilization.
- Ionization: The gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$) and causing extensive, reproducible fragmentation.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized or purified chemical compound like **5-Fluoro-1H-indazole**.



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General workflow for spectroscopic characterization.

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References

- 1. 5-Fluoro-1H-indazole | C7H5FN2 | CID 17842486 - PubChem [pubchem.ncbi.nlm.nih.gov]

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